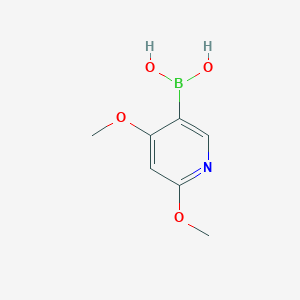

4,6-Dimethoxypyridine-3-boronic acid

Description

Properties

IUPAC Name |

(4,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGCUDIEQMAMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyridine-3-boronic Acid: Properties and Applications

Introduction: The Strategic Value of Pyridine Boronic Acids in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved pharmaceuticals.[1] The functionalization of this ring system is a critical task for medicinal chemists, and the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized this field.[1]

Boronic acids and their derivatives have emerged as indispensable reagents for these transformations due to their general stability, low toxicity, and high functional group tolerance.[2] Pyridinylboronic acids, specifically, serve as key building blocks for introducing the pyridine moiety into complex molecular architectures. This guide focuses on the chemical properties and synthetic utility of a specific, highly functionalized reagent: 4,6-Dimethoxypyridine-3-boronic acid . The strategic placement of the boronic acid group at the 3-position, flanked by electron-donating methoxy groups at the 4- and 6-positions, provides a unique electronic profile that influences its reactivity and makes it a valuable tool for researchers in synthetic and medicinal chemistry.

PART 1: Core Chemical & Physical Properties

This compound is a specialized heterocyclic building block. While comprehensive peer-reviewed data on this specific isomer is limited, its fundamental properties can be established from supplier data and comparison with related analogues.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 915021-19-1 | [3][4][5][6] |

| Molecular Formula | C₇H₁₀BNO₄ | [3][6] |

| Molecular Weight | 182.97 g/mol | [3][5] |

| IUPAC Name | (4,6-dimethoxypyridin-3-yl)boronic acid | [3] |

| Appearance | White to off-white solid/powder | General observation |

| Purity | Typically ≥97% | [7] |

| Storage | Store at 2-8°C under an inert, dry atmosphere. Moisture sensitive. |

Note: Some properties, like melting point and detailed solubility, are not consistently reported for this specific isomer. Researchers should refer to the certificate of analysis from their specific supplier.

Stability and Handling Considerations:

Pyridinylboronic acids exhibit variable stability. Generally, 3- and 4-pyridinylboronic acids are more stable than their 2-pyridinyl counterparts, which are notoriously prone to protodeboronation (cleavage of the C-B bond).[8] The electron-donating methoxy groups on this compound are expected to increase the electron density of the pyridine ring, which can influence both its reactivity in coupling reactions and its stability.

From a handling perspective, boronic acids are sensitive to moisture and should be stored in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Dimerization or trimerization to form boroxines (cyclic anhydrides) can occur upon dehydration, which can affect reactivity but is often reversible under reaction conditions.[9]

PART 2: Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl, heteroaryl, or vinyl halide/pseudohalide.[1][2]

Mechanism and the Role of Substituents:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and requires activation of the boronic acid with a base.[2]

The two methoxy groups at the 4- and 6-positions are powerful electron-donating groups. This has two important consequences:

-

Increased Nucleophilicity: The increased electron density on the pyridine ring can facilitate the transmetalation step, potentially allowing for milder reaction conditions compared to electron-deficient pyridinylboronic acids.

-

Regiochemical Control: The boronic acid at the 3-position provides a defined point of connection, allowing for the precise and unambiguous synthesis of 3-substituted 4,6-dimethoxypyridine derivatives.

The workflow below illustrates the central role of this reagent in synthesizing complex biaryl structures.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol:

While a specific protocol for this compound is not widely published, the following general procedure for heteroaryl boronic acids serves as a robust and validated starting point for optimization.[10][11]

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos (4-10 mol%) or similar phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), dried (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), base (1.0-1.5 mmol), palladium catalyst, and ligand under an inert atmosphere (Argon or Nitrogen).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The boronic acid is used in slight excess to drive the reaction to completion and account for any potential homocoupling or decomposition.

-

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 5 mL) via syringe. If using a biphasic system like Toluene/Water, ensure both solvents are thoroughly degassed.

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The choice of solvent and base is crucial and often substrate-dependent; a screening may be necessary for optimal results.

-

-

Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heat provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation from prolonged heating.

-

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-aryl-4,6-dimethoxypyridine.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

-

PART 3: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound. The following information is based on data for the closely related and structurally similar 2,6-dimethoxypyridine-3-boronic acid and should be treated as a reliable guideline.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| Precaution | P264 | Wash hands and exposed skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: For fine powders, a dust mask or respirator (e.g., N95) may be appropriate to avoid inhalation.

Conclusion

This compound is a valuable, specialized reagent for organic synthesis. Its key strength lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the direct and regioselective installation of an electron-rich dimethoxy-substituted pyridine moiety. This functionality is of high interest to researchers in drug discovery and materials science seeking to modulate the electronic and steric properties of target molecules. While detailed characterization data for this specific isomer is not abundant in public literature, its behavior can be reliably predicted based on established principles of heteroaryl boronic acid chemistry, making it a powerful tool for the synthesis of complex, functionalized heterocycles.

References

-

ChemWhat. This compound CAS#: 915021-19-1. [Link]

-

Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

-

American Chemical Society. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

-

National Institutes of Health. A General Solution for the 2-Pyridyl Problem. [Link]

-

ResearchGate. Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. [Link]

-

National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. (5,6-Dimethoxypyridin-3-yl)boronic acid. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Thieme. Suzuki Coupling at the 2-Position of Densely Functionalized Pyrimidones. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]

- Google Patents.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 915021-19-1|(4,6-Dimethoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. This compound,(CAS# 915021-19-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. chemscene.com [chemscene.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxypyridine-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4,6-dimethoxypyridine-3-boronic acid, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The core of this synthesis is a Directed ortho-Metalation (DoM) followed by a borylation sequence, a powerful strategy for the regioselective functionalization of substituted pyridines. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying chemical principles, and the rationale behind critical experimental parameters. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to ensure reproducibility and facilitate a deeper understanding of the synthetic process.

Introduction: The Significance of Pyridine Boronic Acids

Pyridine-containing molecules are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance in modern organic synthesis. Pyridine boronic acids and their corresponding esters have emerged as exceptionally versatile intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] These reactions enable the efficient formation of carbon-carbon bonds, allowing for the modular assembly of complex molecular architectures.[1]

This compound, in particular, offers a scaffold with multiple points for diversification. The methoxy groups modulate the electronic properties of the ring and can serve as handles for further transformations, while the boronic acid at the C3 position provides a reactive site for cross-coupling.

Core Synthetic Strategy: Directed ortho-Metalation (DoM)

The most reliable and regioselective method for preparing many substituted pyridinylboronic acids is through the metalation of the pyridine ring followed by borylation. The chosen strategy for the synthesis of this compound leverages the principle of Directed ortho-Metalation (DoM).

DoM is a powerful technique where a functional group on an aromatic ring, known as a Directing Metalation Group (DMG), directs the deprotonation of an adjacent ortho position by a strong organolithium base.[3] The heteroatom within the DMG coordinates to the lithium ion, positioning the base for a kinetically favored deprotonation at the proximal C-H bond.[3][4] In the case of 4,6-dimethoxypyridine, the methoxy groups (OMe) at the C4 and C6 positions are effective DMGs.[5] The coordination of the organolithium reagent to the pyridine nitrogen and the methoxy groups significantly increases the acidity of the adjacent protons, leading to selective lithiation at the C3 or C5 position.

The overall synthetic workflow can be visualized as a two-stage process: the formation of the key organolithium intermediate followed by its electrophilic capture with a boron-containing reagent.

Mechanistic Insights

The success of this synthesis hinges on the precise control of regioselectivity during the lithiation step. The methoxy groups and the pyridine nitrogen work in concert to direct the deprotonation to the C3 position.

-

Coordination and Deprotonation: n-Butyllithium (n-BuLi), a strong base, first coordinates to the Lewis basic nitrogen of the pyridine ring and the oxygen atoms of the methoxy groups. This pre-complexation brings the butyl anion into close proximity to the C3 proton, facilitating its abstraction and the formation of the thermodynamically stable 3-lithio-4,6-dimethoxypyridine intermediate.[3]

-

Borylation: The resulting highly nucleophilic organolithium species readily attacks the electrophilic boron atom of triisopropyl borate.[6] This forms a tetracoordinate borate complex.

-

Hydrolysis: The reaction is quenched with an acidic aqueous solution. This hydrolyzes the boronate ester intermediate to the final this compound.[6]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Strict adherence to anhydrous and inert atmosphere techniques is critical for success, as organolithium reagents are highly reactive towards water and oxygen.

| Parameter | Specification | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium intermediate by atmospheric oxygen and moisture. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Apolar aprotic solvent that solubilizes the reagents and is relatively stable to n-BuLi at low temperatures. |

| Base | n-Butyllithium (n-BuLi) | A strong, commercially available base capable of deprotonating the pyridine ring. |

| Temperature | -78 °C (Dry ice/acetone bath) | Critical for maintaining the stability of the organolithium intermediate and preventing side reactions. |

| Borylating Agent | Triisopropyl borate | An effective electrophilic boron source that reacts readily with the organolithium intermediate. |

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles | Equivalents |

| 4,6-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 1.00 g | 7.18 mmol | 1.0 |

| Anhydrous THF | C₄H₈O | - | 30 mL | - | - |

| n-Butyllithium | C₄H₉Li | 64.06 | 3.16 mL | 7.90 mmol | 1.1 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.98 mL | 8.62 mmol | 1.2 |

| 2 M Hydrochloric Acid | HCl | - | ~15 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | - | As needed | - | - |

| Saturated NaCl (Brine) | NaCl | - | As needed | - | - |

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - | - |

Procedure:

-

Setup: A 100 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. The glassware is rigorously flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with 4,6-dimethoxypyridine (1.00 g, 7.18 mmol) and anhydrous tetrahydrofuran (THF, 30 mL) via syringe. The resulting solution is stirred and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (3.16 mL of a 2.5 M solution in hexanes, 7.90 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium intermediate.

-

Borylation: Triisopropyl borate (1.98 mL, 8.62 mmol) is added dropwise to the reaction mixture at -78 °C over 10 minutes.

-

Warm-up: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours).

-

Quench and Workup: The reaction is carefully quenched by the slow addition of 2 M aqueous hydrochloric acid (~15 mL) at 0 °C (ice bath). The mixture is stirred for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization or silica gel column chromatography to afford this compound as a white to off-white solid.

Conclusion

The synthesis of this compound is effectively achieved through a Directed ortho-Metalation and borylation sequence. This method provides a regioselective and high-yielding route to this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to confidently prepare this compound for applications in drug discovery and materials science.

References

- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397. Available at: [Link]

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents. Accounts of Chemical Research, 15(10), 300–305. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879–933. Available at: [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1997). The Directed Ortho Metalation of π-Deficient Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 68, pp. 1–117). Academic Press.

-

Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angewandte Chemie International Edition, 43(17), 2206–2225. Available at: [Link]

- Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation (DoM) Reaction—A Gateway to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry (pp. 330–367). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Turk, C., & Snieckus, V. (2003). The Directed Ortho Metalation (DoM)–Suzuki Cross-Coupling Connection. A General, One-Pot, Regiospecific Synthesis of o,o‘-Disubstituted Biaryls and Heterobiaryls. Organic Letters, 5(13), 2247–2250. Available at: [Link]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360. Available at: [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available at: [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., ... & Grabowski, E. J. (2002). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Available at: [Link]

-

Smith, G. A. M., & El-Hiti, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 90(1), 1-35. Available at: [Link]

- Comins, D. L., & Joseph, S. P. (1996). Regioselective Metalation of Methoxy- and Chloropyridines. The Journal of Organic Chemistry, 61(3), 974–975.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Mongin, F., & Quéguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(20), 4059-4090.

Sources

- 1. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 4,6-Dimethoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its ability to participate in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule makes it an invaluable component in the design of novel drugs.[1] Within this class of compounds, functionalized pyridine boronic acids have emerged as powerful and versatile building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[2][3][4] 4,6-Dimethoxypyridine-3-boronic acid, in particular, offers a unique substitution pattern that allows for the introduction of a highly functionalized pyridine ring into complex molecular architectures, making it a compound of significant interest for researchers in drug discovery and development.[5]

This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in synthetic chemistry, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Compound Identification and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 915021-19-1 | [6][7] |

| Molecular Formula | C7H10BNO4 | [6][8] |

| Molecular Weight | 182.97 g/mol | [6][9][10][11] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | [9] |

| Melting Point | 100-117 °C | [9] |

| Storage Temperature | 2-8°C | [9] |

Synthesis and Availability

Pyridinylboronic acids are typically synthesized via the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[3] This method remains a cost-effective and reliable approach for large-scale preparation. This compound is commercially available from various suppliers, ensuring its accessibility for research and development purposes.[7][12]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[2][13] This palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate is distinguished by its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.[2][14]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Application: A Protocol for the Suzuki-Miyaura Coupling of this compound

The following protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. It is important to note that the coupling of heteroaryl boronic acids, particularly electron-deficient ones, can sometimes be challenging and may require careful optimization of the catalytic system.[2][15]

Materials:

-

This compound

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide)

-

Palladium(II) Acetate (Pd(OAc)₂) or similar palladium catalyst

-

Phosphine Ligand (e.g., SPhos, XPhos, or Triphenylphosphine)

-

Base (e.g., Cesium Carbonate, Potassium Carbonate, or Sodium Carbonate)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed Water (if using an aqueous base system)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cesium Carbonate, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically between 80-110 °C) and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery and Beyond

The pyridine moiety is a key component in a vast number of biologically active compounds.[1] The use of this compound allows for the strategic introduction of this heterocycle, enabling the synthesis of novel compounds for various therapeutic areas. For instance, substituted pyridines are found in drugs targeting cancer, infectious diseases, and neurological disorders.[5] The dimethoxy substitution pattern can influence the electronics and lipophilicity of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Furthermore, boronic acids and their derivatives are being explored as pharmacophores in their own right, with applications as enzyme inhibitors and therapeutic agents.[14][16]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex molecules containing the important pyridine scaffold. A thorough understanding of its properties and a well-defined experimental protocol are essential for its successful application in the synthesis of the next generation of therapeutic agents.

References

-

This compound CAS#: 915021-19-1. ChemWhat. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

-

This compound | C7H10BNO4 | CID 53630359. PubChem. [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707. PubChem. [Link]

-

(5,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 74891125. PubChem. [Link]

-

Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Medium. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

-

Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. chemwhat.com [chemwhat.com]

- 7. eMolecules this compound | 915021-19-1 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 8. This compound | C7H10BNO4 | CID 53630359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-ジメトキシ-3-ピリジンボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (5,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 74891125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 错误页 [amp.chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Dimethoxypyridine Boronic Acid Isomers

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyridine ring stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold. When functionalized with a boronic acid moiety, the synthetic utility of the pyridine scaffold is immensely amplified, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide is dedicated to a specific and increasingly important class of these building blocks: the dimethoxypyridine boronic acid isomers.

The introduction of two methoxy groups onto the pyridine ring, in concert with a boronic acid functional group, bestows a nuanced reactivity and set of physicochemical properties that can be strategically exploited. However, the isomeric positioning of these three substituents gives rise to a family of distinct reagents, each with its own character. Understanding the subtle, yet significant, differences between these isomers is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and ultimately, the successful and efficient creation of target molecules.

This technical guide moves beyond a simple cataloging of commercially available reagents. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the core properties of dimethoxypyridine boronic acid isomers. We will delve into their synthesis, explore their physicochemical characteristics through comparative data, and provide detailed protocols for their application in the workhorse of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. The insights contained herein are intended to empower you, the researcher, to make informed decisions in the laboratory, saving valuable time and resources while unlocking the full synthetic potential of these versatile building blocks.

I. The Isomeric Landscape of Dimethoxypyridine Boronic Acids

The thoughtful placement of two methoxy groups and a boronic acid on a pyridine ring gives rise to a diverse array of isomers, each with a unique electronic and steric profile. The interplay between the electron-donating methoxy groups and the electron-withdrawing nature of the pyridine nitrogen, along with the position of the reactive boronic acid, dictates the isomer's behavior in chemical transformations. Below is a logical workflow for the synthesis and characterization of these valuable compounds.

Caption: General workflow for the synthesis and characterization of dimethoxypyridine boronic acid isomers.

II. Physicochemical Properties: A Comparative Analysis

The utility of a building block in synthesis is intrinsically linked to its physical and chemical properties. For dimethoxypyridine boronic acid isomers, properties such as solubility, pKa, and thermal stability are critical considerations for reaction setup, optimization, and storage.

A. Core Physicochemical Data

The following table summarizes key physicochemical properties for several common dimethoxypyridine boronic acid isomers, compiled from various sources. It is important to note that some values, particularly pKa, are predicted and should be considered as estimates.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Predicted pKa[1] |

| 2,3-Dimethoxypyridine-5-boronic acid | C₇H₁₀BNO₄ | 182.97 | 1346526-61-1 | N/A | N/A |

| 2,5-Dimethoxypyridine-4-boronic acid | C₇H₁₀BNO₄ | 182.97 | 1630193-77-9 | N/A | N/A |

| 2,6-Dimethoxy-3-pyridineboronic acid | C₇H₁₀BNO₄ | 182.97 | 221006-70-8 | 128-130[2] | 7.28 |

| 2,6-Dimethoxypyridine-4-boronic acid | C₇H₁₀BNO₄ | 182.97 | 1220188-37-3 | N/A | N/A |

| 3,5-Dimethoxyphenylboronic acid (for comparison) | C₈H₁₁BO₄ | 181.98 | 192182-54-0 | 206-208[3] | N/A |

B. Solubility Profile

The solubility of boronic acids is a crucial parameter for reaction setup. While comprehensive quantitative data for all isomers in a range of solvents is not available, general trends can be inferred from related compounds. Boronic acids are generally soluble in polar aprotic solvents like DMSO and DMF, and many show good solubility in alcohols like ethanol and methanol.[4] Their solubility in nonpolar solvents such as hydrocarbons is typically low. The presence of two methoxy groups is expected to enhance solubility in moderately polar organic solvents compared to unsubstituted pyridine boronic acid.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a standardized method for determining the solubility of a compound in a given solvent.[5]

-

Preparation: Add an excess amount of the dimethoxypyridine boronic acid isomer to a flask containing the chosen organic solvent (e.g., THF, DMF, Ethanol). Ensure enough solid is present to maintain a saturated solution with undissolved solid.[5]

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation can be used to aid separation.

-

Analysis: Determine the concentration of the dissolved boronic acid in the supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported as the concentration of the boronic acid in the saturated solution (e.g., in mg/mL or mol/L).

C. Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity and influences its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The pKa of pyridine boronic acids is influenced by the position of the boronic acid group and the electronic nature of other substituents. The electron-donating methoxy groups are generally expected to increase the pKa (decrease the acidity) compared to the unsubstituted parent compound.

D. Stability and Storage

Boronic acids are known to have stability issues, primarily through two degradation pathways:

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process.[6]

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is a significant side reaction in cross-coupling chemistry, especially for electron-deficient heteroaryl boronic acids.[7]

Recommended Storage and Handling:

To ensure the longevity and reactivity of dimethoxypyridine boronic acid isomers, the following storage conditions are recommended:

-

Short-term: Store at 2-8 °C in a tightly sealed container, protected from light and moisture.[2]

-

Long-term: For extended storage, -20 °C is recommended.[6]

-

In Solution: Stock solutions should be prepared fresh. If storage is necessary, they should be kept at -20 °C or -80 °C for short periods.[8]

Experimental Protocol for Benchtop Stability Assessment (via ¹H NMR)

This protocol allows for the monitoring of the stability of a boronic acid under ambient laboratory conditions.[6]

-

Sample Preparation: Place a known amount of the dimethoxypyridine boronic acid isomer in an open vial on the lab bench.

-

Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), take a small, accurately weighed sample.

-

NMR Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Analysis: Compare the integration of a characteristic proton signal of the boronic acid to that of the internal standard over time to determine the rate of degradation.

III. Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for dimethoxypyridine boronic acids, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures. The reactivity of the isomers is influenced by the electronic and steric environment of the boronic acid group.

A. General Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is highly dependent on the properties of the boronic acid.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

B. Comparative Reactivity of Isomers

The position of the boronic acid group on the pyridine ring significantly impacts reactivity.

-

3- and 4-Pyridylboronic Acids: Generally exhibit good reactivity in Suzuki-Miyaura couplings.[9]

-

2-Pyridylboronic Acids: Often referred to as the "2-pyridyl problem," these isomers can be challenging coupling partners. The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition through coordination to the palladium center and an increased rate of protodeboronation.[7]

The electron-donating methoxy groups on the dimethoxypyridine ring can modulate this reactivity. They increase the electron density on the pyridine ring, which can facilitate the oxidative addition step but may also increase the Lewis basicity of the pyridine nitrogen, potentially exacerbating the "2-pyridyl problem".

C. Optimized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, robust protocol for the Suzuki-Miyaura cross-coupling of a dimethoxypyridine boronic acid with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Dimethoxypyridine boronic acid isomer (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the dimethoxypyridine boronic acid, aryl bromide, and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system and the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Characterization of Dimethoxypyridine Boronic Acid Isomers

Unambiguous characterization of the specific isomer is crucial. NMR spectroscopy is the primary tool for this purpose.

A. ¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are diagnostic for each isomer. The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (singlets, doublets, triplets) depending on their substitution. The methoxy groups will appear as sharp singlets in the ¹H NMR spectrum, typically between 3.8 and 4.2 ppm. In the ¹³C NMR spectrum, the carbon atom attached to the boron will often show a broad signal or may not be observed due to quadrupolar relaxation.

B. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized boronic acid. Electrospray ionization (ESI) is a common technique for these compounds.

V. Conclusion and Future Outlook

The dimethoxypyridine boronic acid isomers represent a powerful class of building blocks for organic synthesis. Their nuanced properties, governed by the isomeric substitution pattern, offer a palette of reactivities and physicochemical characteristics that can be strategically deployed in the synthesis of complex molecules. A thorough understanding of their stability, solubility, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for their effective utilization.

As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the importance of well-characterized and understood building blocks like the dimethoxypyridine boronic acid isomers will only increase. Future research will likely focus on the development of more efficient and sustainable synthetic routes to these isomers, a more comprehensive characterization of their properties, and the expansion of their application in a wider range of chemical transformations.

VI. References

-

ChemBK. (2024, April 10). 2,6-DIMETHOXY-3-PYRIDINEBORONIC ACID - Physico-chemical Properties. Retrieved from [Link]

-

Benchchem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.

-

Benchchem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Download Scientific Diagram].

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

ResearchGate. (n.d.). 1 H NMR spectra (5% vol. DMSO-d 6 /D 2 O) of 2.5 mM macrocycle 3 alone...

-

Benchchem. (2025). Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide.

-

PubChem. (n.d.). (2,6-Dimethoxypyridin-3-yl)boronic acid.

-

Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids.

-

2-Methoxypyridine-5-boronic acid | Biochemical Assay Reagents | 163105-89-3. (n.d.).

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Methoxypyridine-5-boronic acid, 95% 1 g | Buy Online.

-

Santa Cruz Biotechnology. (n.d.). 2,6-Dimethoxy-3-pyridineboronic acid | CAS 221006-70-8 | SCBT.

-

Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.

-

ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene....

-

The Royal Society of Chemistry. (n.d.). Electronic supporting information.

-

Benchchem. (2025). An In-depth Technical Guide to the Solubility of 2,4-Dimethoxypyrimidine-5-boronic Acid in Organic Solvents.

-

Chemsrc. (2025, August 25). 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8.

-

PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid.

-

PubChem. (n.d.). 2,5-Dimethoxypyridine-4-boronic acid.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methoxypyridine-5-boronic Acid 163105-89-3.

-

Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

-

Benchchem. (2025). An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid.

-

Purdue University Graduate School. (2023, July 25). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS.

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

Benchchem. (2025). A Theoretical and Computational Whitepaper on 2,4-Dimethoxypyrimidine-5-boronic acid: Exploring its Physicochemical and Drug-lik.

-

PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

-

Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinylboronic acid.

-

Sigma-Aldrich. (n.d.). 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0.

-

Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinylboronic acid.

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

-

Chem-Impex. (n.d.). 3,5-Dimethoxyphenylboronic acid.

-

ChemicalBook. (n.d.). 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum.

-

PubChem. (n.d.). (5,6-Dimethoxypyridin-3-yl)boronic acid.

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.

Sources

- 1. chembk.com [chembk.com]

- 2. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methoxypyridine-5-boronic acid | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Guide to the Comprehensive Structural Analysis of 4,6-Dimethoxypyridine-3-boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dimethoxypyridine-3-boronic acid is a heterocyclic building block of significant interest in contemporary drug discovery and materials science.[1] Its utility, primarily as a partner in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by the dimethoxy-substituted pyridine ring.[2] The precise three-dimensional structure and purity of this reagent are paramount, directly influencing reaction yields, impurity profiles, and the biological activity of the final products. This guide provides a multi-faceted analytical strategy for the definitive structural elucidation of this compound, moving beyond mere data acquisition to explain the causal logic behind methodological choices. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting them as a cohesive, self-validating system for quality assurance and research applications.

Foundational Characteristics: Physicochemical Properties

A baseline understanding of the compound's physical properties is the mandatory first step in any analytical workflow. This data informs proper handling, storage, and selection of analytical parameters.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BNO₄ | [3][4][5] |

| Molecular Weight | 182.97 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystals | [6] |

| Melting Point | 100-117 °C | [6] |

| CAS Number | 915021-19-1 | [3][5][7] |

Note: Physical properties such as melting point can vary between batches due to crystalline form and purity. Always consult the supplier's Certificate of Analysis for lot-specific data.

Core Methodologies for Structural Verification

No single technique is sufficient for complete characterization. A synergistic approach using orthogonal methods is required for unambiguous structural confirmation and purity assessment.

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, ¹H NMR confirms the placement and relative number of protons, while ¹³C NMR verifies the carbon skeleton. ¹¹B NMR can provide direct evidence of the boronic acid's chemical environment.[8] The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds often allows for the observation of the otherwise broad and sometimes invisible B(OH)₂ protons.

Trustworthiness through Self-Validation: The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like HSQC/HMBC) creates a self-validating dataset. Proton signals must correlate with specific carbon signals, and long-range correlations must match the proposed structure, leaving no room for ambiguity.

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a spectrometer of 400 MHz or higher.

-

Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

-

Integrate all signals to confirm proton ratios.

-

Optional D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the B(OH)₂ protons will disappear, confirming its identity.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H experiment.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Authoritative Data Interpretation:

-

¹H NMR: Expect two sharp singlets in the aliphatic region (~δ 3.8-4.2 ppm), each integrating to 3H, for the two non-equivalent methoxy groups. Two singlets will appear in the aromatic region (~δ 8.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the pyridine ring. A broad, exchangeable singlet for the two B(OH)₂ protons is also expected, often at a variable chemical shift.

-

¹³C NMR: Expect seven distinct carbon signals. Two signals for the methoxy carbons (~δ 55-60 ppm) and five signals for the pyridine ring carbons, with the carbon atom directly attached to boron (C3) often exhibiting a broader signal due to quadrupolar relaxation effects of the adjacent boron nucleus.

Caption: Standard workflow for NMR-based structural verification.

Expertise & Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is chosen because it provides a mass measurement with enough accuracy (typically <5 ppm) to calculate a unique elemental formula. This definitively confirms the atomic composition of the compound. ESI is a "soft" ionization technique, which minimizes fragmentation and ensures the molecular ion is the most prominent signal.[9]

Trustworthiness through Self-Validation: The experimentally determined accurate mass must match the theoretical mass of the proposed formula (C₇H₁₀BNO₄) within a very narrow tolerance. Furthermore, the presence of boron, with its two stable isotopes (¹⁰B at ~20% and ¹¹B at ~80%), creates a characteristic isotopic pattern in the mass spectrum that serves as an additional, unmistakable signature for a boron-containing compound.[10]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution into the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

-

Instrument Setup: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most stable and abundant ion.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured accurate mass to the theoretical mass.

-

Analyze the isotopic pattern to confirm the presence of a single boron atom.

-

Authoritative Data Interpretation:

-

Theoretical Mass [M+H]⁺: The calculated monoisotopic mass for [C₇H₁₀BNO₄ + H]⁺ is 184.0721 .

-

Expected Result: The HRMS spectrum should show a prominent ion with an m/z value that matches 184.0721 to within 5 ppm. The isotopic distribution of this peak will clearly show the signature of a single boron atom.

Expertise & Causality: While NMR and MS define connectivity and formula, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[11][12] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that boronic acids are known to form.[13][14] This level of detail is crucial for understanding solid-state packing, potential polymorphism, and for computational modeling studies.

Trustworthiness through Self-Validation: The resulting electron density map is a direct, physical measurement of the atomic positions. The structural model is refined against this data to a high degree of statistical confidence (low R-factor), providing an irrefutable representation of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step): Grow single crystals of suitable quality. This is often achieved by slow evaporation of a saturated solution of the compound in a solvent like ethyl acetate, methanol, or a mixture of solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

References

- 1. dovepress.com [dovepress.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C7H10BNO4 | CID 53630359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 915021-19-1 [amp.chemicalbook.com]

- 6. 2,6-二甲氧基-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. eMolecules this compound | 915021-19-1 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. diva-portal.org [diva-portal.org]

solubility of 4,6-Dimethoxypyridine-3-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyridine-3-boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in contemporary drug discovery and organic synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers and drug development professionals. It elucidates the theoretical principles governing the solubility of this molecule, presents a robust, field-proven experimental protocol for its determination, and discusses the practical implications of the resulting data. By synthesizing theoretical insights with actionable methodologies, this guide empowers scientists to optimize reaction conditions, streamline formulation development, and accelerate their research endeavors.

Introduction: The Significance of this compound and the Imperative of Solubility Data

This compound has emerged as a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex heterocyclic compounds with potential biological activities.[1][2] Its utility as a building block in the construction of novel molecular architectures underscores its importance in medicinal chemistry and materials science.[3][4]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its application.[5] From reaction kinetics in a synthetic flask to bioavailability in a physiological system, solubility dictates the efficiency and feasibility of a chemical process. For researchers working with this compound, a thorough understanding of its solubility in various organic solvents is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent system that ensures the complete dissolution of reactants is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: Knowledge of solubility is essential for developing effective crystallization and purification protocols.

-

Formulation Development: For drug development professionals, solubility data is a prerequisite for designing stable and bioavailable dosage forms.[6]

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for screening. Understanding the solubility limits is crucial to avoid false negatives due to compound precipitation.

This guide addresses the notable absence of specific quantitative solubility data for this compound in the public domain by providing a comprehensive framework for its experimental determination and interpretation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BNO₄ | [7][8] |

| Molecular Weight | 182.97 g/mol | [8] |

| CAS Number | 1072945-98-3 or 915021-19-1 | [7][8][9] |

| Appearance | Solid | |

| Predicted Boiling Point | 341.2±52.0 °C at 760 mmHg | [10] |

| Predicted Density | 1.3±0.1 g/cm3 | [10] |

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[11]

Structural Analysis of this compound

The molecular structure of this compound provides key insights into its expected solubility:

-

Pyridine Ring: The pyridine core is a polar heterocyclic aromatic ring, contributing to the overall polarity of the molecule.

-

Boronic Acid Group (-B(OH)₂): The boronic acid functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid.[3] This group significantly enhances the potential for interaction with polar solvents.

-

Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence can influence the electronic properties and solubility of the molecule.[12][13] The introduction of methoxy groups can, in some cases, enhance solubility.[12]

Expected Solubility Trends Based on Analogous Compounds

In the absence of direct data, examining the solubility of structurally related compounds can provide valuable predictive insights:

-

Pyridine Boronic Acids: Simple pyridine-boronic acids are generally soluble in polar organic solvents such as methanol, DMSO, and DMF.[14][15]

-

Phenylboronic Acid: Phenylboronic acid exhibits high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[16]

-

Dimethoxypyrimidine Derivatives: A related compound, 2,4-dimethoxypyrimidine-5-boronic acid, is reported to be soluble in DMSO.[17]

Based on this analysis, this compound is anticipated to be most soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol). Its solubility is expected to be limited in nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is robust and provides a reliable measure of solubility.[17]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method.

Materials and Apparatus

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Constant temperature shaker bath

-

Vials with low-adsorption properties and secure caps

-

Validated analytical method (e.g., HPLC-UV, GC)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Causality: To ensure that the solution reaches saturation, an excess of the solid compound must be present throughout the equilibration period.

-

Procedure: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential. A minimum of three replicate vials should be prepared for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Causality: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Agitation ensures a homogenous mixture and facilitates the attainment of equilibrium. A constant temperature is critical as solubility is temperature-dependent.

-

Procedure: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined time (typically 24-48 hours). Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

Causality: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium concentration. Filtration is a common method for this separation.

-

Procedure:

-

Allow the vials to stand in the temperature-controlled bath for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Causality: The determined concentration of the diluted solution is used to back-calculate the original concentration in the saturated solution, which represents the solubility.

-

Procedure: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Recommended Data Table Format

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., DMSO | 25 | ||

| e.g., Ethyl Acetate | 25 |

Interpretation of Results

The quantitative data obtained will provide a clear solubility profile of this compound across a range of solvents. This profile can be used to:

-

Select Optimal Solvents for Synthesis: Solvents in which the compound exhibits high solubility are generally preferred for chemical reactions.

-

Design Crystallization Procedures: A solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature is ideal for recrystallization.

-

Guide Formulation Strategies: The data will inform the choice of excipients and solvent systems for creating stable formulations.

Conclusion

References

-

INDOFINE Chemical Company. PYRIDINE-4-BORONIC ACID. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. [Link]

-

ChemWhat. This compound CAS#: 915021-19-1. [Link]

-

ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... [Link]

- Google Patents. EP1428015A1 - A method of measuring solubility.

-

National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

DTIC. The Solubility of Several Aromatic Hydrocarbons in Water. [Link]

-

Wikipedia. Methoxy group. [Link]

-

Chemsrc. 2,6-Dimethoxy-3-pyridineboronic acid. [Link]

-

Wikipedia. Boronic acid. [Link]

-

ResearchGate. Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006). [Link]

Sources

- 1. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]

- 2. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 7. This compound | C7H10BNO4 | CID 53630359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 915021-19-1 [amp.chemicalbook.com]

- 10. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Methoxy group - Wikipedia [en.wikipedia.org]

- 14. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 15. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 16. d-nb.info [d-nb.info]

- 17. benchchem.com [benchchem.com]